molecular formula C15H20N6O2 B2665032 (4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2H-1,2,3-triazol-4-yl)methanone CAS No. 2309554-86-5

(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2H-1,2,3-triazol-4-yl)methanone

Cat. No. B2665032
M. Wt: 316.365
InChI Key: NVTCSRUYXYZECG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrimidine ring, a piperidine ring, and a triazole ring. Pyrimidine is a basic structure in many biological compounds, such as the nucleobases cytosine, thymine, and uracil . Piperidine is a common structure in many pharmaceuticals, and triazole is a core structure in a variety of drugs due to its diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyrimidine and triazole rings are planar, while the piperidine ring is not. The presence of the oxygen and nitrogen atoms could lead to the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrimidine ring can undergo reactions at the carbon atoms adjacent to the nitrogen atoms. The piperidine ring can undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen. The triazole ring is relatively stable but can react with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar triazole ring and the potential for hydrogen bonding could affect the compound’s solubility in different solvents .

Scientific Research Applications

Use in BET Bromodomain Inhibition

  • Scientific Field : Gene Regulation/Inhibitor Research
  • Summary of Application : This compound has been used in the study of BET (Bromodomain and Extra Terminal) protein family, which recognizes acetylated lysines within histones and transcription factors . The interactions between BET bromodomains, acetylated histones, and transcription factors are therapeutic targets for BET-related diseases, including inflammatory disease and cancer .
  • Methods of Application : The compound was used in a structure-activity relationship study of triazole-based inhibitors that improve affinity, D1 selectivity, and microsomal stability . The study involved X-ray crystallography to determine the structure of the compound in complex with human BRD4 .
  • Results or Outcomes : The study found that methylated-1,2,3-triazoles are suitable N-acetyl lysine mimetics for BET inhibition . The lead inhibitors demonstrated suppression of c-Myc expression in MM.1S cells and downregulation of IL-8 in TNF-α-stimulated A549 cells .

Use in Protein Kinase B (PKB/Akt) Inhibition

  • Scientific Field : Cancer Therapeutics
  • Summary of Application : This compound has been used in the study of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, and inhibitors of PKB therefore have potential as antitumor agents .
  • Methods of Application : The compound was used in the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
  • Results or Outcomes : Although active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB . Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

Use in Acetylcholinesterase Inhibition

  • Scientific Field : Neurological Therapeutics
  • Summary of Application : This compound has been identified as an impurity of Donepezil , a medication used to treat Alzheimer’s disease. It works by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning .
  • Methods of Application : The compound is typically identified during the synthesis of Donepezil and its presence can affect the efficacy and safety of the medication . Therefore, it’s important to minimize its presence during the manufacturing process .
  • Results or Outcomes : The presence of this compound as an impurity in Donepezil can potentially affect the therapeutic efficacy of the medication . Therefore, its identification and quantification are important aspects of quality control in pharmaceutical manufacturing .

Use in BRD4 Inhibition

  • Scientific Field : Gene Regulation/Inhibitor Research
  • Summary of Application : This compound has been used in the study of BRD4, a protein that plays key roles in gene expression, cell growth, and differentiation . Inhibitors of BRD4 have potential therapeutic applications in cancer and inflammatory diseases .
  • Methods of Application : The compound was used in a structure-activity relationship study to improve affinity, selectivity, and stability . The study involved X-ray crystallography to determine the structure of the compound in complex with human BRD4 .
  • Results or Outcomes : The study found that the compound and its analogs are potent inhibitors of BRD4 . The lead inhibitors demonstrated suppression of c-Myc expression in MM.1S cells and downregulation of IL-8 in TNF-α-stimulated A549 cells .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity and potential uses as a pharmaceutical. Additionally, studies could be conducted to optimize its synthesis and improve its physical and chemical properties .

properties

IUPAC Name

[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-10-11(2)16-9-17-14(10)23-8-12-3-5-21(6-4-12)15(22)13-7-18-20-19-13/h7,9,12H,3-6,8H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTCSRUYXYZECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=NNN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2H-1,2,3-triazol-4-yl)methanone

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